molecular formula C9H11ClF4N2O B13858135 [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride

[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride

Cat. No.: B13858135
M. Wt: 274.64 g/mol
InChI Key: MZLRRAGTUXCVOF-UHFFFAOYSA-N
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Description

[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C9H10F4N2O·HCl and a molecular weight of 274.643 g/mol . This compound is known for its unique chemical structure, which includes a tetrafluoropropoxy group attached to a phenyl ring, and a hydrazine moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride typically involves the reaction of 4-(2,2,3,3-tetrafluoropropoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-(2,2,3,3-tetrafluoropropoxy)aniline+hydrazine hydrate+HCl[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride\text{4-(2,2,3,3-tetrafluoropropoxy)aniline} + \text{hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} 4-(2,2,3,3-tetrafluoropropoxy)aniline+hydrazine hydrate+HCl→[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-quality product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The tetrafluoropropoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine
  • [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Sulfate
  • [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Nitrate

Uniqueness

[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is unique due to its specific combination of the tetrafluoropropoxy group and the hydrazine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H11ClF4N2O

Molecular Weight

274.64 g/mol

IUPAC Name

[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C9H10F4N2O.ClH/c10-8(11)9(12,13)5-16-7-3-1-6(15-14)2-4-7;/h1-4,8,15H,5,14H2;1H

InChI Key

MZLRRAGTUXCVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)OCC(C(F)F)(F)F.Cl

Origin of Product

United States

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